molecular formula C11H15N5 B12167264 6-(4-methylpiperidin-1-yl)-7H-purine

6-(4-methylpiperidin-1-yl)-7H-purine

Cat. No.: B12167264
M. Wt: 217.27 g/mol
InChI Key: OUNRAWGIKYOXGG-UHFFFAOYSA-N
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Description

6-(4-methylpiperidin-1-yl)-7H-purine is a heterocyclic compound that features a purine core substituted with a 4-methylpiperidin-1-yl group. Purines are a class of organic compounds that are essential in various biological processes, including the formation of nucleotides, which are the building blocks of DNA and RNA. The addition of the 4-methylpiperidin-1-yl group can modify the biological activity and chemical properties of the purine core, making this compound of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methylpiperidin-1-yl)-7H-purine typically involves the introduction of the 4-methylpiperidin-1-yl group to the purine core. One common method is through nucleophilic substitution reactions where a suitable leaving group on the purine ring is replaced by the 4-methylpiperidin-1-yl group. This can be achieved using reagents such as 4-methylpiperidine and appropriate catalysts under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

6-(4-methylpiperidin-1-yl)-7H-purine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Mechanism of Action

The mechanism of action of 6-(4-methylpiperidin-1-yl)-7H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The 4-methylpiperidin-1-yl group can enhance the binding affinity and selectivity of the compound for its targets, leading to modulation of biological pathways. The exact mechanism depends on the specific application and target of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other purine derivatives with different substituents on the purine ring or the piperidine group. Examples include 6-(4-fluoropiperidin-1-yl)-7H-purine and 6-(4-chloropiperidin-1-yl)-7H-purine .

Uniqueness

The uniqueness of 6-(4-methylpiperidin-1-yl)-7H-purine lies in the specific properties conferred by the 4-methylpiperidin-1-yl group. This group can influence the compound’s solubility, stability, and biological activity, making it distinct from other purine derivatives .

Properties

Molecular Formula

C11H15N5

Molecular Weight

217.27 g/mol

IUPAC Name

6-(4-methylpiperidin-1-yl)-7H-purine

InChI

InChI=1S/C11H15N5/c1-8-2-4-16(5-3-8)11-9-10(13-6-12-9)14-7-15-11/h6-8H,2-5H2,1H3,(H,12,13,14,15)

InChI Key

OUNRAWGIKYOXGG-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=NC=NC3=C2NC=N3

Origin of Product

United States

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